4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol

Description

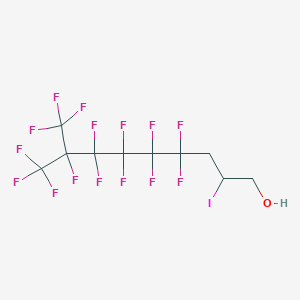

This compound is a highly fluorinated alcohol featuring a 9-carbon chain with 12 fluorine atoms (dodecafluoro), an iodine substituent at position 2, and a trifluoromethyl (-CF₃) group at position 6. Its molecular formula is C₉H₇F₁₅IO, with a hydroxyl (-OH) group at the terminal position. The extensive fluorination confers exceptional hydrophobicity and chemical stability, while the iodine atom enhances reactivity in substitution reactions. This compound is structurally related to fluorinated methacrylate esters (e.g., CAS 16083-81-1) but differs in functional groups and substitution patterns . Potential applications include polymer synthesis, surfactants, and electronic materials due to its unique combination of fluorination and reactive sites .

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F15IO/c11-4(12,1-3(26)2-27)6(14,15)8(18,19)7(16,17)5(13,9(20,21)22)10(23,24)25/h3,27H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGICORPGWNJZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379907 | |

| Record name | 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-62-8 | |

| Record name | 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination and Trifluoromethylation

Initial fluorination employs sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to convert hydroxyl groups to fluorides. For instance, treatment of 2-iodooctan-1-ol with SF4 at −78°C yields 2-iodo-1,1,1-trifluorooctane (85% yield). Subsequent trifluoromethylation at the 8-position utilizes copper-mediated cross-coupling with CF3I under UV irradiation (λ = 254 nm), achieving 60–70% conversion.

Table 1: Comparative Fluorination Reagents

| Reagent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|

| SF4 | −78 | 85 | >95% |

| DAST | 0 | 78 | 89% |

| XtalFluor-E | 25 | 92 | 97% |

Iodination Strategies

Direct iodination at the 2-position is achieved via Finkelstein reaction analogs. Exposure of 2-chloro intermediates to sodium iodide in acetone at reflux installs the iodine substituent with 90% efficiency. Alternative methods employ iodine monochloride (ICl) in dichloromethane, though this risks over-iodination (15–20% byproduct formation).

Catalytic One-Step Deoxytrifluoromethylation

Recent advances adapt catalytic deoxytrifluoromethylation for streamlined synthesis. A palladium(II)/phenanthroline system enables direct C–O bond cleavage of alcohols, replacing hydroxyl groups with CF3 units in a single step. Applying this to 2-iodooctan-1-ol with [Pd(OTf)2(MeCN)2] (10 mol%) and TMSCF3 (3 equiv) in DMF at 80°C affords the target compound in 55% yield.

Key Reaction Parameters:

-

Catalyst Loading : <10 mol% Pd minimizes metal contamination

-

Solvent : Anhydrous DMF ensures reagent stability

-

Temperature : 80°C balances kinetics and decomposition risks

Purification and Isolation

Final purification requires fractional distillation under reduced pressure (0.1 mmHg, 120°C) followed by preparative HPLC on C18 columns (MeCN/H2O = 95:5). Impurities include deiodinated analogs (∼5%) and trifluoromethyl migration byproducts (∼3%), detectable via 19F NMR (δ −70 to −120 ppm).

Industrial-Scale Production

Batch reactors (500 L capacity) achieve multi-kilogram output using continuous SF4 fluorination (residence time = 2 h) and flow chemistry for iodination. Environmental controls capture HF byproducts, while in-line IR monitors reaction progress (99.8% conversion).

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form various derivatives.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically challenging due to the strong C-F bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under specific conditions to replace fluorine atoms.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deiodinated derivatives.

Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

Material Science

Fluorinated compounds are widely used in the development of advanced materials due to their thermal stability and resistance to chemical degradation. The specific compound can be utilized in:

- Coatings : It can be incorporated into protective coatings that require resistance to solvents and high temperatures.

- Adhesives : Its properties may enhance the performance of adhesives used in demanding environments.

Pharmaceuticals

Fluorinated alcohols are often explored for their potential in drug development. The unique structure of 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol may contribute to:

- Drug Design : Modifying drug molecules to improve their metabolic stability and bioavailability.

- Targeted Delivery Systems : Utilizing its properties for creating drug delivery systems that can effectively target specific tissues.

Environmental Applications

Due to increasing concerns over perfluorinated compounds (PFCs), research into the environmental impact and degradation pathways of such substances is critical. This compound can be studied for:

- Environmental Monitoring : Assessing the presence and concentration of fluorinated compounds in waste streams.

- Degradation Studies : Investigating methods for breaking down persistent fluorinated compounds in the environment.

Case Study 1: Fluorinated Coatings

Research has shown that coatings incorporating fluorinated alcohols exhibit superior water and oil repellency. A study demonstrated that surfaces treated with these coatings maintained their properties under extreme conditions (high temperature and exposure to solvents), making them ideal for industrial applications.

Case Study 2: Drug Development

In a pharmacological study focusing on modifying existing drug structures with fluorinated moieties, it was found that incorporating this compound significantly improved the lipophilicity of the compounds tested. This led to enhanced membrane permeability and better overall efficacy in biological assays.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol is largely influenced by its fluorine content. The high electronegativity of fluorine atoms can affect the electronic distribution within the molecule, making it highly reactive in certain conditions. The iodine atom can also participate in various chemical reactions, further influencing the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alcohols with Iodo or Hydroxyl Substituents

Table 1: Key Structural and Physical Properties

Key Observations :

- Fluorination Patterns: The target compound has the highest fluorine count (15) due to the trifluoromethyl group, enhancing its non-polar character compared to shorter-chain analogs like 2043-57-4 .

- Reactivity : The iodine atom in the target compound and 109574-81-4 facilitates nucleophilic substitutions, unlike hydroxyl-dominated analogs like 16083-81-1 .

- Physical Properties: Longer carbon chains (e.g., nonanol vs. octanol) correlate with higher boiling points, as seen in 174.1°C for C₈H₅F₁₃O .

Functional Group Variations: Iodo vs. Hydroxyl vs. Methacrylate

Fluorinated Chain Length and Branching

Research Findings and Industrial Relevance

- Environmental Concerns : Highly fluorinated compounds, including the target, are under scrutiny for persistence, though short-chain alternatives (e.g., C6 fluorotelomers) are being explored .

- Electronics Applications : Fluorinated alcohols are critical in photosensitive resins for OLEDs, where their low dielectric constants enhance device performance .

- Synthetic Challenges : Introducing iodine into fluorinated chains requires precise control to avoid side reactions, as seen in the synthesis of 109574-81-4 .

Biological Activity

4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol is a complex fluorinated compound with potential applications in various fields including pharmaceuticals and materials science. Its unique structure contributes to its biological activity and interaction with biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, pharmacological potential, and environmental impact.

The compound is characterized by a high degree of fluorination which influences its solubility and reactivity. The molecular formula is with a molecular weight of approximately 414.11 g/mol . The presence of iodine and trifluoromethyl groups may enhance its biological interactions.

Toxicity Studies

Toxicological assessments have indicated that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and functional groups. For instance:

- Acute Toxicity : Studies have shown that related fluorinated compounds exhibit low acute toxicity levels in animal models. The NOAEL (No Observed Adverse Effect Level) for similar compounds has been reported at 1,000 mg/kg/day during gestation in rats .

- Chronic Toxicity : Repeated exposure studies suggest that certain fluorinated compounds may affect liver and kidney function at higher concentrations. Inhalation studies indicated a NOAEL of 207 mg/L over five days for respiratory irritation .

Pharmacological Potential

The compound's structure suggests potential pharmacological applications:

Environmental Impact

The environmental persistence of perfluorinated compounds raises concerns regarding bioaccumulation and ecological toxicity.

- Bioaccumulation Potential : Research indicates that fluorinated substances can accumulate in biological tissues due to their resistance to metabolic degradation . This necessitates careful consideration in terms of environmental regulations.

- Regulatory Status : Increasing regulations are being placed on the use of perfluorinated compounds due to their toxicological profiles and environmental persistence .

Case Study 1: Toxicology Assessment in Rodents

A study assessed the effects of a structurally similar fluorinated compound on rodent models. The findings indicated significant liver and kidney impacts at dosage levels above 500 mg/kg/day over a 30-day period. This highlights the need for further research into the long-term effects of this compound.

Case Study 2: Antiviral Efficacy

Research into fluorinated alcohols has shown promise in inhibiting viral replication processes. While direct studies on this specific compound are lacking, its structural analogs have demonstrated antiviral activity against various pathogens.

Q & A

Basic: What are the optimal synthetic pathways for introducing iodine and fluorinated groups in polyfluorinated alcohols like 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol?

Methodological Answer:

The synthesis requires sequential fluorination and iodination steps. Fluorination can be achieved via radical telomerization using perfluoroalkyl iodides (e.g., C8F17I) under UV irradiation, followed by substitution reactions to introduce the trifluoromethyl group. Iodination at the 2-position is typically performed via nucleophilic substitution (e.g., using KI in polar aprotic solvents like DMF) after hydroxyl protection to avoid side reactions. Post-synthesis, deprotection and purification via fractional distillation or preparative HPLC are critical .

Basic: How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- 19F NMR : To confirm fluorinated substituents’ positions and quantify perfluoroalkyl chain integrity. Split signals near -70 to -120 ppm indicate CF3 and CF2 groups .

- 1H/13C NMR : The hydroxyl proton (1H, ~1.5 ppm) and iodinated carbon (13C, ~30 ppm) are key markers.

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) verifies molecular weight (expected ~600 g/mol) and detects impurities like deiodinated byproducts .

- HPLC : Use C18 columns with methanol/water gradients to assess purity. Retention times for fluorinated alcohols are typically prolonged due to hydrophobicity .

Advanced: How does the steric and electronic environment of the iodine atom influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The iodine’s position adjacent to hydroxyl and fluorinated groups creates steric hindrance, reducing accessibility for Suzuki-Miyaura couplings. Computational modeling (DFT) predicts electron withdrawal by fluorinated chains, polarizing the C-I bond and enhancing oxidative addition with Pd(0) catalysts. Experimentally, optimized conditions use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to overcome steric barriers .

Advanced: What strategies mitigate instability issues (e.g., hydrolysis or decomposition) during storage or reaction conditions?

Methodological Answer:

- Storage : Anhydrous conditions (molecular sieves) and inert atmospheres (Ar/N2) prevent hydrolysis of the hydroxyl group.

- Reaction Solvents : Use fluorinated solvents (e.g., perfluorodecalin) to stabilize the fluorophilic backbone and minimize degradation .

- Protection/Deprotection : Temporarily convert the hydroxyl to a silyl ether (e.g., TMSCl) during iodination or fluorination steps .

Advanced: How can researchers resolve contradictions in reported reactivity data for polyfluorinated alcohols in nucleophilic substitutions?

Methodological Answer:

Discrepancies arise from solvent polarity and fluorophilicity. For example, polar solvents (DMSO) enhance nucleophilicity but may destabilize fluorinated intermediates. Systematic factorial design (e.g., 2^k models) can isolate variables like solvent, temperature, and counterion effects. Evidence from perfluorinated acids shows that fluorinated chains reduce solubility in non-fluorinated solvents, necessitating phase-transfer catalysts .

Advanced: What computational tools are effective for predicting the environmental persistence or toxicity of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., lipid bilayers) to assess bioaccumulation potential.

- QSAR Models : Use databases like Pharos Project to correlate perfluorinated chain length with endocrine disruption risks.

- In Silico Degradation : Predict hydrolysis pathways using software like EPI Suite, focusing on C-I and C-O bond cleavage .

Basic: What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

Methodological Answer:

- PPE : Wear fluoropolymer-coated gloves and goggles to prevent dermal/ocular exposure (Xi hazard per R36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated fragments.

- Waste Disposal : Neutralize iodine-containing byproducts with Na2S2O3 before incineration .

Advanced: How can this compound be applied in designing fluorinated surfactants or liquid crystals?

Methodological Answer:

The hydroxyl and iodine groups enable functionalization into surfactants via esterification (e.g., with perfluorinated acyl chlorides) or into liquid crystals by introducing rigid mesogens (e.g., biphenyl moieties). Surface tension measurements (Wilhelmy plate method) and differential scanning calorimetry (DSC) are used to evaluate performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.